molecular formula C20H21N3O2 B11128427 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide

Cat. No.: B11128427
M. Wt: 335.4 g/mol
InChI Key: DWZQWGROWGXPFD-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide is a complex organic compound that features a benzofuran ring fused with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic precursors and appropriate reagents.

    Synthesis of the Benzimidazole Moiety: This often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling of the Two Moieties: The final step involves coupling the benzofuran and benzimidazole units through an acetamide linkage, typically using acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups in the benzimidazole moiety can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted benzimidazoles.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzofuran and benzimidazole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide is unique due to its dual benzofuran-benzimidazole structure, which may confer distinct biological activities and chemical properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C20H21N3O2/c1-23-17-5-3-2-4-16(17)22-19(23)8-10-21-20(24)13-14-6-7-15-9-11-25-18(15)12-14/h2-7,12H,8-11,13H2,1H3,(H,21,24)

InChI Key

DWZQWGROWGXPFD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CC3=CC4=C(CCO4)C=C3

Origin of Product

United States

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